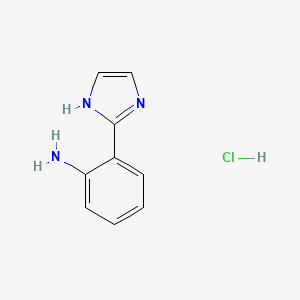

2-(2-Imidazolyl)aniline Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Imidazolyl)aniline Hydrochloride is a chemical compound that features an imidazole ring attached to an aniline moiety, with the hydrochloride salt form enhancing its solubility in water

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Imidazolyl)aniline Hydrochloride can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which utilizes glyoxal, ammonia, and formaldehyde under acidic conditions to form the imidazole ring . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Additionally, the compound can be synthesized from alpha halo-ketones via nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. The process often includes purification steps like recrystallization to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Imidazolyl)aniline Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed:

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced imidazole or aniline derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Applications De Recherche Scientifique

2-(2-Imidazolyl)aniline Hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(2-Imidazolyl)aniline Hydrochloride involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies . Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability . The pathways involved often include inhibition of specific enzymes or disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Imidazole: A simpler structure with similar chemical properties but lacks the aniline moiety.

2-(1H-Imidazol-1-yl)aniline: Similar structure but different positioning of the imidazole ring.

Benzimidazole: Contains a fused benzene and imidazole ring, offering different biological activities.

Uniqueness: 2-(2-Imidazolyl)aniline Hydrochloride is unique due to the presence of both an imidazole ring and an aniline moiety, which allows it to participate in a broader range of chemical reactions and biological interactions compared to its simpler counterparts .

Activité Biologique

2-(2-Imidazolyl)aniline Hydrochloride, also known by its CAS number 1261269-03-7, is a compound characterized by the presence of an imidazole ring attached to an aniline moiety. This unique structure endows it with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, synthesis methods, and potential applications in medicine.

The compound is a hydrochloride salt that enhances its solubility in water, facilitating its use in biological studies. The imidazole ring allows for coordination with metal ions, which is crucial for enzyme inhibition studies and other biochemical applications.

Biological Activities

Recent research highlights several key biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

- Anticancer Activity : The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines. For example, it showed significant cytotoxic effects against human prostate cancer cells with an IC50 value indicating potency comparable to established chemotherapeutics .

- Enzyme Inhibition : The imidazole moiety's ability to coordinate with metal ions makes this compound a candidate for enzyme inhibition studies. It has been reported to inhibit specific enzymes involved in cancer progression and inflammation .

The mechanism of action involves the interaction of the imidazole ring with biological targets, including enzymes and receptors. This interaction can alter cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of bacterial growth.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A notable study conducted on the efficacy of this compound involved its testing on various human tumor cell lines. The results indicated that the compound exhibited selective cytotoxicity towards prostate cancer cells (IC50 = 9.27 µM), demonstrating its potential as a therapeutic agent . The study highlighted that the compound induced apoptosis through the activation of caspase pathways, confirming its role as a pro-apoptotic agent.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Debus-Radziszewski Synthesis : This method involves the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions to form the imidazole ring.

- Multicomponent Reactions : Recent advancements have introduced one-pot multicomponent reactions that yield high purity and yield of imidazole derivatives without requiring oxidants .

Propriétés

IUPAC Name |

2-(1H-imidazol-2-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNHVDTZRQDTNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.